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molecular formula C14H21BrO B1291472 1-Bromo-4-[(2-ethylhexyl)oxy]benzene CAS No. 164352-24-3

1-Bromo-4-[(2-ethylhexyl)oxy]benzene

Cat. No. B1291472
M. Wt: 285.22 g/mol
InChI Key: PLKHKVHXKXGJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906902B2

Procedure details

Sodium hydride (60% dispersion in oil, 17.4 g, 435 mmol) was added in portions to a cold (ice-bath) solution of 4-bromophenol (49.0 g, 283 mmol) in dry DMF (780 cm3). The mixture was stirred at that temperature for 2 h and the ice bath was removed. A solution of 2-ethylhexylbromide (54.4 cm3, 306 mmol) in 150 cm3 of dry DMF was added dropwise through an addition funnel to the reaction mixture and the reaction was stirred at room temperature overnight (21 h). The resultant mixture was diluted with water (400 cm3) and ether (500 cm3). The two phases were separated. The aqueous layer was extracted with ether (3×300 cm3) and the organic portion and the ether extracts were dried over anhydrous MgSO4, filtered and the filtrate was collected and evaporated under reduced pressure to leave yellow oil. Column chromatography over silica gel (half amount each time) with light petroleum as eluent afforded R1 (54.1 g, 67%) as colourless oil; λmax(CH2Cl2)/nm 284 (ε/dm3mol−1cm−1 1251), and 291 sh (1001); δH(400 MHz; CDCl3) 0.83-0.97 (6H, m, Me), 1.30-1.57 (8H, m, CH2), 1.68-1.79 (1H, m, CH), 3.78-3.84 (2H, m, ArOCH2), 6.74-6.80 (2H, m, ArH), and 7.33-7.40 (2H, m, ArH); δC(100 MHz; CDCl3) 11.1, 14.1, 23.0, 23.8, 29.1, 30.4, 39.3, 70.7, 112.4, 116.3, 132.1, and 158.5.
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
780 mL
Type
solvent
Reaction Step Two
Quantity
54.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
λmax(CH2Cl2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH2:11]([CH:13]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14]Br)[CH3:12]>CN(C=O)C.O.CCOCC>[CH2:11]([CH:13]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14][O:10][C:7]1[CH:8]=[CH:9][C:4]([Br:3])=[CH:5][CH:6]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
49 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
780 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
54.4 mL
Type
reactant
Smiles
C(C)C(CBr)CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
λmax(CH2Cl2)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at that temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight (21 h)
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×300 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion and the ether extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C(COC1=CC=C(C=C1)Br)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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